molecular formula C30H24Si B15075803 [1,1'-Biphenyl]-3-yltriphenylsilane

[1,1'-Biphenyl]-3-yltriphenylsilane

Cat. No.: B15075803
M. Wt: 412.6 g/mol
InChI Key: PCKMRVUHQVTZLV-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-3-yltriphenylsilane is an organic compound that consists of a biphenyl group attached to a triphenylsilane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-3-yltriphenylsilane typically involves the coupling of a biphenyl derivative with a triphenylsilane precursor. One common method is the Hiyama cross-coupling reaction, which involves the use of a palladium catalyst and a base to facilitate the coupling of an organosilane with an aryl halide . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of [1,1’-Biphenyl]-3-yltriphenylsilane may involve large-scale Hiyama cross-coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[1,1’-Biphenyl]-3-yltriphenylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include biphenyl quinones, hydrogenated biphenyl derivatives, and various substituted biphenyl compounds.

Scientific Research Applications

[1,1’-Biphenyl]-3-yltriphenylsilane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-3-yltriphenylsilane involves its interaction with specific molecular targets and pathways. The biphenyl moiety can engage in π-π stacking interactions with aromatic systems, while the triphenylsilane group can participate in hydrophobic interactions. These interactions can influence the compound’s behavior in various chemical and biological contexts .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,1’-Biphenyl]-3-yltriphenylsilane is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C30H24Si

Molecular Weight

412.6 g/mol

IUPAC Name

triphenyl-(3-phenylphenyl)silane

InChI

InChI=1S/C30H24Si/c1-5-14-25(15-6-1)26-16-13-23-30(24-26)31(27-17-7-2-8-18-27,28-19-9-3-10-20-28)29-21-11-4-12-22-29/h1-24H

InChI Key

PCKMRVUHQVTZLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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